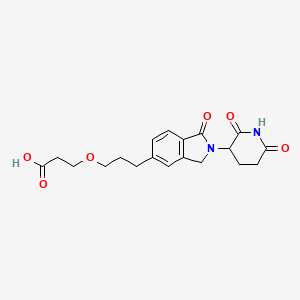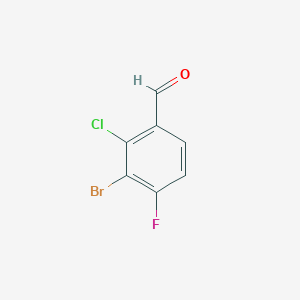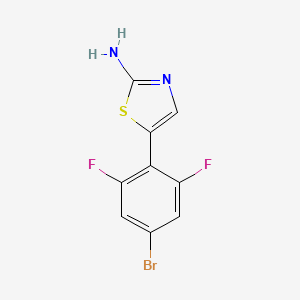
4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H6Br2F3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the bromination of 2-methyl-3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted anilines.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of bromine and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making it a compound of interest in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 4-Methyl-3-(trifluoromethyl)aniline
Uniqueness
4,6-Dibromo-2-methyl-3-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. The combination of bromine, methyl, and trifluoromethyl groups provides a distinct profile that can be leveraged in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C8H6Br2F3N |
|---|---|
Molekulargewicht |
332.94 g/mol |
IUPAC-Name |
4,6-dibromo-2-methyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H6Br2F3N/c1-3-6(8(11,12)13)4(9)2-5(10)7(3)14/h2H,14H2,1H3 |
InChI-Schlüssel |
KGBYYLIQTWKZBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1N)Br)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)








![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B14769777.png)

![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)
